Triphenylphosphine hydrobromide

Catalog No.
S571528
CAS No.
6399-81-1
M.F
C18H16BrP
M. Wt
343.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylphosphine hydrobromide

CAS Number

6399-81-1

Product Name

Triphenylphosphine hydrobromide

IUPAC Name

triphenylphosphane;hydrobromide

Molecular Formula

C18H16BrP

Molecular Weight

343.2 g/mol

InChI

InChI=1S/C18H15P.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H

InChI Key

CMSYDJVRTHCWFP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br

Synonyms

Triphenylphosphine compd. with Hydrobromic Acid; Triphenylphosphonium bromide

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

As a mild source of anhydrous hydrogen bromide (HBr)

Ph3PHBr can act as a gentle source of anhydrous HBr, which is crucial for various reactions in organic synthesis. Anhydrous HBr refers to HBr free from water molecules. This characteristic makes Ph3PHBr advantageous when water-sensitive functionalities are present in the reaction mixture. Studies have shown its effectiveness in:

  • Cleavage of silyl ethers: Ph3PHBr efficiently cleaves silyl ether protecting groups, commonly used in organic synthesis, without affecting other functional groups in the molecule .
  • Bromination of alkenes: This compound facilitates the controlled bromination of alkenes, introducing a bromine atom to the double bond while minimizing side reactions .

As a catalyst

Ph3PHBr acts as a catalyst in numerous organic reactions, accelerating the reaction rate without being consumed in the process. Its catalytic activity is attributed to the presence of the triphenylphosphine group, which can form Lewis acid-base adducts with various reaction components.

Here are some examples of its catalytic applications:

  • Formation of tetrahydropyran (THP) ethers: Ph3PHBr efficiently catalyzes the conversion of tertiary alcohols into their corresponding THP ethers, which serve as valuable protecting groups for hydroxyl functionalities .
  • Cycloaddition reactions: This compound can catalyze cycloaddition reactions, where two or more molecules combine to form a ring structure. For instance, it promotes the [3 + 2] cycloaddition between allenoates and trifluoromethylketones, leading to the formation of dihydrofurans .

As a precursor for phosphonium salts

Ph3PHBr serves as a valuable starting material for the synthesis of various phosphonium salts. These salts possess unique properties and find applications in different areas of chemistry, including:

  • Catalysis: Certain phosphonium salts exhibit excellent catalytic activity in various organic transformations .
  • Material science: Specific phosphonium salts can be incorporated into materials with desired properties, such as flame retardancy or ionic conductivity .

Triphenylphosphine hydrobromide is a white crystalline compound formed by the reaction of triphenylphosphine (Ph3P) with hydrobromic acid (HBr). It serves as a readily available source of anhydrous hydrogen bromide (HBr) and finds applications as a catalyst in organic synthesis [].


Molecular Structure Analysis

Triphenylphosphine hydrobromide possesses a simple ionic structure. The triphenylphosphine group (Ph3P) acts as a Lewis base, donating a lone pair of electrons on the phosphorus atom to a proton (H+) from HBr. This forms a positively charged phosphonium cation (Ph3PH+) and a bromide anion (Br-) []. The structure can be represented as Ph3P⊕Br⊖.


Chemical Reactions Analysis

Triphenylphosphine hydrobromide participates in several reactions relevant to scientific research:

  • Source of Anhydrous HBr: Upon dissolution in organic solvents, triphenylphosphine hydrobromide dissociates, providing anhydrous HBr, a crucial reagent for various organic transformations. For instance, HBr can promote the addition of a bromine atom across double bonds (halogenation) or cleave ethers (C-O bond cleavage) [].

Ph3P·HBr (in organic solvent) → Ph3P⊕ + Br⊖ + HBr

  • Catalyst for THP Ether Formation: Triphenylphosphine hydrobromide acts as a catalyst for the conversion of tertiary alcohols into tetrahydropyranyl (THP) ethers. THP ethers are valuable protecting groups in organic synthesis, as they can be selectively attached and removed from hydroxyl functionalities [].

R3COH + HOCH2CH2CH2CH2OH (THF) → R3C-OCH2CH2CH2CH2 (THP ether) + H2O

Ph3P·HBr (cat)

  • Preparation of Phosphonium Salts: Triphenylphosphine hydrobromide can be used as a starting material for the synthesis of other phosphonium salts. These salts possess unique properties and find applications in catalysis, ionic liquids, and flame retardants [].

Ph3P·HBr + RX → Ph3PR⊕X⊖ (where R is an organic group and X is an anion)


Physical And Chemical Properties Analysis

  • Melting Point: 162-164 °C []
  • Boiling Point: Decomposes above 200 °C []
  • Solubility: Soluble in water, ethanol, and some other polar organic solvents []
  • Stability: Hygroscopic (absorbs moisture from the air) and decomposes on heating []

  • Cleavage of Benzyl Ethers: It effectively cleaves benzyl ethers derived from primary, secondary alkyl, and aryl alcohols, yielding the corresponding alcohols. This reaction highlights its utility in deprotecting alcohols .
  • Formation of Phosphonium Salts: The compound can react with various organic halides to form phosphonium salts, which are crucial intermediates in organic synthesis .
  • Reactions with Aroylacrylic Acids: It has been shown to react with β-aroylacrylic acids, leading to the synthesis of triphenyl phosphonium bromides and esters, demonstrating its versatility in forming complex organic structures .

Triphenylphosphine hydrobromide can be synthesized through several methods:

  • Direct Reaction with Hydrogen Bromide: A common method involves reacting triphenylphosphine with hydrogen bromide in a solvent such as 1,4-dioxane or water at temperatures ranging from 20 to 70 degrees Celsius for approximately 12 hours .
  • Metal-Free Synthesis: Recent advancements have introduced metal-free methods for synthesizing aryltriphenylphosphonium bromides from triphenylphosphine and aryl bromides in refluxing phenol .

These methods emphasize the compound's adaptability in different synthetic contexts.

Triphenylphosphine hydrobromide has a variety of applications:

  • Source of Anhydrous Hydrobromic Acid: It serves as a mild source of anhydrous hydrobromic acid, which is useful in various organic reactions .
  • Catalyst for Ether Formation: The compound is employed as a catalyst for the formation of tetrahydropyranyl ethers from tertiary alcohols, enhancing the efficiency of this transformation .
  • Preparation of Phosphonium Salts: Its ability to form phosphonium salts makes it an essential reagent in synthetic organic chemistry.

Studies on the interactions involving triphenylphosphine hydrobromide often focus on its reactivity with other chemical species rather than direct biological interactions. Its role as a reagent allows it to participate in various transformations that can lead to new compounds or functional groups. Understanding these interactions helps optimize its use in synthetic applications.

Several compounds share similarities with triphenylphosphine hydrobromide, particularly within the realm of organophosphorus chemistry. These include:

CompoundStructureUnique Features
TriphenylphosphineC18H15PWidely used as a ligand and reducing agent.
Benzyltriphenylphosphonium bromideC19H20BrPUsed for synthesizing phosphonium salts; more reactive due to benzyl group.
Tetraethylammonium bromideC8H20BrNCommonly used as a phase transfer catalyst; less sterically hindered.

Triphenylphosphine hydrobromide's unique combination of properties makes it particularly valuable as a source of hydrobromic acid and for its role in forming phosphonium salts, distinguishing it from other similar compounds.

Related CAS

603-35-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

6399-81-1

Dates

Modify: 2023-08-15

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